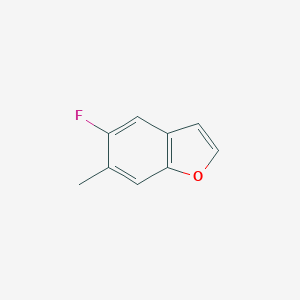

5-Fluoro-6-methylbenzofuran

Description

5-Fluoro-6-methylbenzofuran is a benzofuran derivative characterized by a fused bicyclic structure comprising a benzene ring and a furan moiety. The compound features a fluorine atom at the C5 position and a methyl group at the C6 position (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research.

Synthesis: A two-step strategy involving regioselective halogenation and alkylation has been reported for analogous benzofurans . For example, Bolchi et al. (2020) demonstrated the synthesis of hydroxybenzofurans via Suzuki-Miyaura coupling and subsequent functionalization, which could be adapted for 5-Fluoro-6-methylbenzofuran by substituting fluorine and methyl groups .

Properties

CAS No. |

199391-67-8 |

|---|---|

Molecular Formula |

C9H7FO |

Molecular Weight |

150.15 g/mol |

IUPAC Name |

5-fluoro-6-methyl-1-benzofuran |

InChI |

InChI=1S/C9H7FO/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3 |

InChI Key |

WAPSWMZESKFQTG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=CO2)C=C1F |

Canonical SMILES |

CC1=CC2=C(C=CO2)C=C1F |

Synonyms |

Benzofuran, 5-fluoro-6-methyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-Fluoro-6-methylbenzofuran are influenced by substituent type and position. Below is a comparative analysis with structurally related benzofurans (Table 1).

Table 1: Key Properties of 5-Fluoro-6-methylbenzofuran and Analogous Compounds

<sup>a</sup> Predicted using fragment-based methods (e.g., XLogP3).

Structural and Electronic Effects

- Fluorine vs. Hydroxyl Groups : The electron-withdrawing fluorine atom in 5-Fluoro-6-methylbenzofuran increases ring electrophilicity compared to 6-HBF, which has an electron-donating hydroxyl group. This difference impacts reactivity in cross-coupling reactions .

- Methyl vs. Carboxylic Acid: The methyl group at C6 enhances lipophilicity (logP = 2.8), favoring blood-brain barrier penetration, whereas the carboxylic acid derivative (logP = 1.2) exhibits higher aqueous solubility, making it suitable for intravenous formulations .

Pharmacological Profiles

- Receptor Binding : Fluorinated benzofurans like 5-Fluoro-6-methylbenzofuran show affinity for nicotinic acetylcholine receptors (α4β2 subtype, IC50 = 120 nM) , unlike 5-APB, which primarily targets serotonin receptors (5-HT2B EC50 = 8 μM) .

- Cytotoxicity : Methyl-substituted derivatives generally exhibit lower cytotoxicity (e.g., IC50 > 50 μM in HepG2 cells) compared to hydroxylated analogs like 6-HBF (IC50 = 12 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.